molecular formula C21H17F4N3O3 B2676595 6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034452-51-0

6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2676595
CAS No.: 2034452-51-0
M. Wt: 435.379
InChI Key: KPYRZXIGKKUXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17F4N3O3 and its molecular weight is 435.379. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials Development

Extensive research on quinazoline derivatives, including those similar to 6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, has been conducted for their potential applications in optoelectronic materials. These derivatives are vital for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant value, especially for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This highlights the material's potential in fabricating devices with enhanced electroluminescent properties and its application in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Fluorinated Protein Design

In the field of protein design, fluorinated analogs of hydrophobic amino acids have been incorporated to create proteins with novel chemical and biological properties. Fluorination has been identified as an effective strategy to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and biological activity. This research is significant for the development of proteins with enhanced performance for medical and biotechnological applications (Buer & Marsh, 2012).

Aqueous Fluoroalkylation Reactions

Advancements in aqueous fluoroalkylation have been significant, with research focusing on the environment-friendly incorporation of fluorinated or fluoroalkylated groups into target molecules. This includes the use of water as a solvent or reactant in fluoroalkylation reactions, which is crucial for green chemistry. The development of catalytic systems and reagents for these reactions has been explored, showing potential for environmental benefits and advancements in the synthesis of fluorinated compounds (Song et al., 2018).

Anticancer Properties of Quinazoline Derivatives

Research on quinazoline derivatives has also explored their anticancer properties, particularly against colorectal cancer. These compounds inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. The flexibility of quinazoline derivatives in drug design has shown promising results in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles, underlining the therapeutic potential of such compounds (Moorthy et al., 2023).

Properties

IUPAC Name

6-fluoro-3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O3/c22-14-4-5-17-16(11-14)19(30)28(20(31)26-17)15-6-8-27(9-7-15)18(29)12-2-1-3-13(10-12)21(23,24)25/h1-5,10-11,15H,6-9H2,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYRZXIGKKUXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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